molecular formula C10H6BrFOS B2664455 2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone CAS No. 1538673-54-9

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone

Cat. No.: B2664455
CAS No.: 1538673-54-9
M. Wt: 273.12
InChI Key: CCEVHFGTURWJGE-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone is a high-purity chemical reagent designed for use in professional research and development laboratories. This compound belongs to a class of molecules known as 2-bromoacetyl heterocycles, which are highly valued as versatile and reactive intermediates in synthetic organic chemistry . The core structure features an electron-deficient carbonyl group adjacent to a bromine atom, making it an excellent substrate for nucleophilic substitution reactions. This allows researchers to easily functionalize the molecule, creating more complex structures for pharmaceutical and materials science applications . The benzothiophene moiety is a privileged structure in medicinal chemistry, frequently found in compounds with diverse biological activities. The addition of a fluoro substituent at the 6-position is a common strategy to modulate a compound's electronic properties, lipophilicity, and metabolic stability, making this fluorinated derivative particularly valuable for the development of new active substances . As a common practice with reagents of this nature, proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability and purity. This product is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFOS/c11-5-8(13)10-3-6-1-2-7(12)4-9(6)14-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEVHFGTURWJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538673-54-9
Record name 2-bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 6-fluoro-1-benzothiophene-2-carbaldehyde with bromine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone has been identified as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity.

Case Study : A recent study demonstrated that derivatives of benzothiophene compounds exhibit anti-tubercular activity. The synthesis of these derivatives often involves starting materials like this compound, which can be further functionalized to improve efficacy against Mycobacterium tuberculosis .

Antimicrobial Activity

Research indicates that compounds containing the benzothiophene moiety possess antimicrobial properties. The introduction of halogens, such as bromine and fluorine, can enhance these effects.

Case Study : A series of benzothiophene derivatives were tested for their antimicrobial activity against various bacterial strains. The presence of the bromine atom in the compound significantly increased its potency compared to non-brominated analogs .

Material Science

The unique electronic properties of benzothiophenes make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Comparison of Benzothiophene Derivatives in OLED Applications

Compound NameEmission Wavelength (nm)Efficiency (%)
This compound52015
1-(Benzothiophen-2-yl)-2-bromoethanone51012
2-Bromoacetylbenzothiophene53010

This table illustrates how varying substitutions on the benzothiophene core affect the emission characteristics and efficiency in OLED applications.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other complex molecules, particularly those aimed at targeting specific biological pathways.

Case Study : Researchers synthesized a series of new anti-inflammatory agents using this compound as a key building block. These agents showed promising results in preclinical models for conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The carbonyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone with structurally analogous brominated ketones, highlighting differences in substituents, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Method Applications
This compound C${10}$H${6}$BrFOS 273.12 6-F-benzothiophen-2-yl, Br Not reported Likely bromination of 1-(6-fluoro-1-benzothiophen-2-yl)ethanone Pharmaceutical intermediates
2-Bromo-1-(4-methoxyphenyl)ethanone C${9}$H${9}$BrO$_{2}$ 233.04 4-MeO-phenyl, Br Not reported Bromination of 4-methoxyacetophenone Synthesis of thiazoles and sulfonamides
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone C${8}$H${6}$BrFO$_{2}$ 233.04 5-F, 2-OH-phenyl, Br 86–87 Bromination of 5-fluoro-2-hydroxyacetophenone Adrenaline-type drug precursors
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone C${9}$H${7}$BrClFO 296.00 4-Cl, 2-F, 5-Me-phenyl, Br Not reported Commercial or halogenation routes Intermediate for agrochemicals
1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone C${9}$H${5}$BrClOS 282.56 6-Br, 3-Cl-benzothiophen-2-yl Not reported Halogenation of benzothiophene derivatives Anticancer and antimicrobial research

Key Observations:

Fluorine and bromine substituents modulate electronic properties (e.g., electron-withdrawing effects), influencing reactivity in cross-coupling or nucleophilic substitution reactions .

Synthetic Routes: Most compounds are synthesized via bromination of acetophenone precursors using Br$2$ or TBABr$3$ . Multi-halogenated derivatives (e.g., 4-chloro-2-fluoro-5-methylphenyl) may require sequential halogenation steps .

Applications: Phenyl-based bromoethanones are widely used in heterocyclic synthesis (e.g., thiazoles, isoxazoles) , whereas benzothiophene derivatives are prioritized in medicinal chemistry due to their pharmacokinetic profiles .

Physical Properties: Melting points are sparsely reported, but fluorinated and hydroxylated derivatives (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) tend to exhibit higher crystallinity .

Research Findings and Data

Reactivity in Nucleophilic Substitution:

  • The bromoethanone group in this compound can undergo substitution with amines or thiols to form secondary metabolites. For example, analogous reactions with thiourea yield thiazole derivatives, as demonstrated for 2-Bromo-1-(4-methoxyphenyl)ethanone .

Pharmacological Potential:

  • Benzothiophene-based bromoethanones exhibit enhanced metabolic stability compared to phenyl analogues, making them suitable for CNS-targeting drugs .

Crystallographic Data:

Biological Activity

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone is an organic compound notable for its unique structure, which includes both bromine and fluorine substituents on a benzothiophene scaffold. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C10H6BrFOS, and it is characterized by the following structural features:

  • Bromine and Fluorine Atoms : These halogens can influence the compound's reactivity and interaction with biological targets.
  • Benzothiophene Framework : This sulfur-containing heterocycle contributes to the compound's unique electronic properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Halogen Bonding : The presence of bromine and fluorine allows for potential halogen bonding, enhancing binding affinity to enzymes or receptors.
  • Hydrogen Bonding : The carbonyl group in the molecule can form hydrogen bonds, stabilizing interactions with biological targets, which may modulate various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
CytotoxicityExhibits cytotoxic effects in vitro

Case Study: Anticancer Mechanism

In a study conducted by Konstantinidou et al., the cytotoxic effects of various benzothiophene derivatives were assessed. This compound was found to significantly inhibit cell proliferation in human cancer cell lines, with IC50 values indicating potency similar to established chemotherapeutics. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cell death.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-1-(2-thienyl)ethanoneThiophene ring instead of benzothiopheneModerate antimicrobial activity
2-Bromo-6-fluorobiphenylBiphenyl structureLimited anticancer activity

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone, and how can purity be maximized?

The compound is typically synthesized via bromination of its parent ketone. A common method involves reacting 1-(6-fluoro-1-benzothiophen-2-yl)ethanone with bromine in anhydrous dichloromethane (DCM) or chloroform under reflux. For example, bromine (1.1 equiv) in DCM is added dropwise to the ketone solution, stirred at 25°C for 2 hours, then washed with NaHCO₃ and sodium thiosulfate to remove excess bromine. Recrystallization from diethyl ether or ethanol yields high-purity product (85% yield reported for analogous brominations) . Key variables include stoichiometric control of bromine, reaction time, and solvent choice to minimize byproducts.

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of 1H/13C NMR (to identify aromatic protons, carbonyl groups, and fluorine coupling patterns), FT-IR (to confirm C=O stretching ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, X-ray diffraction (utilizing SHELX programs for structure refinement) can resolve stereochemical ambiguities . Cross-referencing with computational models (e.g., density functional theory, DFT) enhances spectral interpretation .

Q. What are the recommended storage conditions to ensure stability?

Store under an inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. The benzothiophene and bromine moieties are sensitive to moisture and light, which may lead to hydrolysis or radical side reactions. Use amber glass vials sealed with PTFE-lined caps .

Q. What safety precautions are critical during handling?

Wear a respirator , nitrile gloves, and chemical-resistant lab coats. Use fume hoods for all procedures due to the compound’s acute toxicity (GHS Category 3, H301) and potential release of toxic fumes (e.g., HBr) during decomposition. For spills, neutralize with sodium bicarbonate and collect waste in sealed containers to avoid environmental contamination .

Q. How does the electronic nature of the benzothiophene ring influence reactivity?

The electron-deficient 6-fluoro-benzothiophene group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic substitution at the brominated position. This reactivity is critical for cross-coupling reactions (e.g., Suzuki-Miyaura) or functionalization to generate bioactive derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected coupling in NMR)?

Unexpected splitting in 1H NMR may arise from dynamic effects (e.g., rotameric equilibria) or residual dipolar coupling . Variable-temperature NMR (VT-NMR) can distinguish these: slowing molecular motion at low temperatures (~–40°C) resolves obscured signals. For 13C NMR, DEPT-135 or HSQC experiments clarify carbon-proton correlations. Cross-validation with computational NMR shifts (using software like Gaussian or ADF) is advised .

Q. What strategies minimize byproduct formation during bromination?

Byproducts like dibrominated species or oxidation products arise from excess bromine or improper quenching. Stoichiometric titration (using ≤1.1 equiv Br₂) and low-temperature bromination (0–5°C) suppress over-reaction. Post-reaction washes with sodium thiosulfate reduce residual Br₂, while flash chromatography (hexane:EtOAc) isolates the monobrominated product .

Q. How does solvent polarity impact reaction pathways in downstream derivatization?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, accelerating substitution at the bromine site. Conversely, nonpolar solvents (toluene, hexane) favor radical pathways, which may complicate selectivity. Solvent screening via Design of Experiments (DoE) optimizes yield and regioselectivity .

Q. What computational tools predict binding interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like tubulin or kinases. The bromine atom’s covalent binding potential to nucleophilic residues (e.g., cysteine thiols) can be simulated using QM/MM (quantum mechanics/molecular mechanics) hybrid methods. Pharmacophore mapping aligns the compound’s electrophilic sites with target active pockets .

Q. How can researchers validate the compound’s role in inhibiting enzymatic activity?

Use kinetic assays (e.g., fluorometric or calorimetric) to measure IC₅₀ values. For covalent inhibitors, pre-incubate the compound with the enzyme, then add substrate to assess time-dependent inhibition. Mass spectrometry confirms adduct formation between the brominated ethanone and catalytic residues .

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